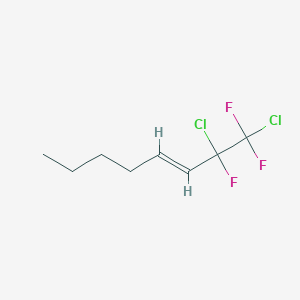
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate
Descripción general
Descripción
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate is a chemical compound with the molecular formula C9H14O2 . It has a molecular weight of 154.21 . Another compound, ethyl 3-methylidenecyclobutanecarboxylate, which is quite similar, has a molecular weight of 140.18 .
Molecular Structure Analysis
The InChI code for ethyl 3-methylidenecyclobutanecarboxylate, a similar compound, is 1S/C8H12O2/c1-3-10-8(9)7-4-6(2)5-7/h7H,2-5H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Polymerization and Material Properties
Ethyl 1-methyl-3-methylenecyclobutanecarboxylate and related compounds have been explored for their potential in polymerization. For instance, the synthesis and free radical polymerization of alkyl 1-bicyclobutanecarboxylates, including ethyl variants, were studied by Drujon et al. (1993). These compounds showed behavior similar to their vinyl counterparts and could form optically clear materials with excellent thermal stability, indicating potential applications in materials science (Drujon, Riess, Hall, & Padías, 1993).
Chemical Reactions and Synthesis
Research has also focused on the reactivity and synthesis aspects of compounds related to this compound. For example, Graziano et al. (1996) explored the oxidative ring opening of similar compounds, which could inform synthetic strategies for creating new molecules with potential applications in organic chemistry and drug synthesis (Graziano, Lasalvia, Piccialli, & Sica, 1996).
Applications in Agriculture and Ethylene Inhibition
In the field of agriculture, compounds structurally related to this compound have been used to investigate ethylene perception and its effects on fruits and vegetables. The inhibitor 1-methylcyclopropene (1-MCP), for example, has been widely studied for its role in delaying ripening and improving the quality of various agricultural products. Watkins (2006) and Blankenship & Dole (2003) have extensively reviewed the effects of 1-MCP on fruits and vegetables, highlighting its commercial potential to enhance product quality (Watkins, 2006), (Blankenship & Dole, 2003).
Crystal Structure and Molecular Studies
Additionally, research on the crystal structure and molecular behavior of related cyclobutane derivatives can provide insights into their potential applications in material science and drug design. Kirillov et al. (2015) determined the structure of a similar compound through X-ray crystallography, which can be critical for understanding its chemical properties and interactions (Kirillov, Nikiforova, & Dmitriev, 2015).
Propiedades
IUPAC Name |
ethyl 1-methyl-3-methylidenecyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-4-11-8(10)9(3)5-7(2)6-9/h2,4-6H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBYBXPLQQKADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=C)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-[2-(2,4-dichlorophenoxy)phenyl]-2-bromopropanamide](/img/structure/B3040593.png)
![[2,4-Dichloro-6-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenyl] 2-fluorobenzoate](/img/structure/B3040595.png)
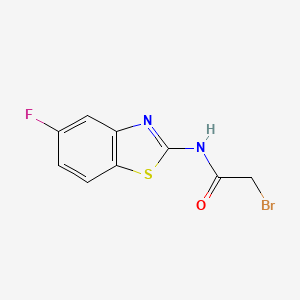
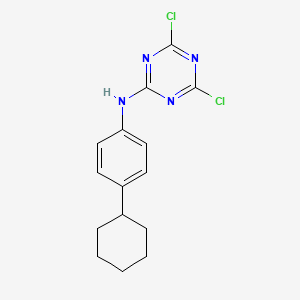

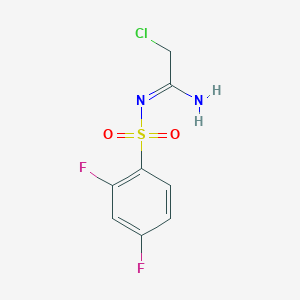
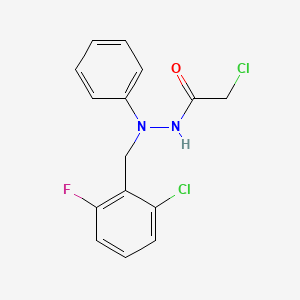
![2-Chloro-1-[4-(5-nitro-2-pyridyl)piperazino]ethan-1-one](/img/structure/B3040606.png)

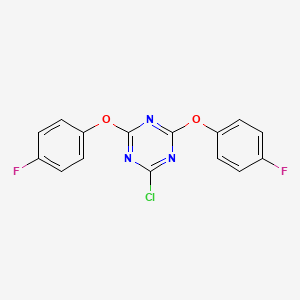
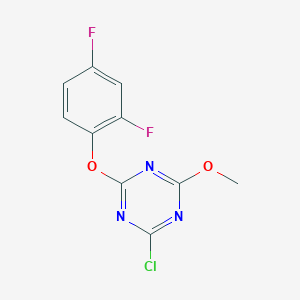
![2-{2-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-5-nitrophenyl}-1,3-dithiolane](/img/structure/B3040610.png)
